1-Methylpiperidin-4-one hydrochloride

Descripción

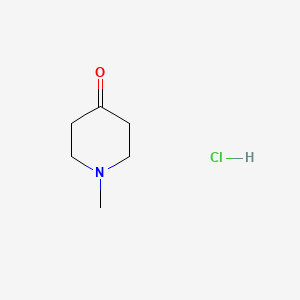

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

1-methylpiperidin-4-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO.ClH/c1-7-4-2-6(8)3-5-7;/h2-5H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXUYRJBNPFPWTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(=O)CC1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Methylpiperidin 4 One Hydrochloride

De Novo Synthesis Approaches of the Piperidin-4-one Core

The fundamental challenge in synthesizing 1-methylpiperidin-4-one lies in the efficient construction of the heterocyclic piperidin-4-one core. Various strategies have been developed, ranging from classic condensation reactions to more complex multicomponent strategies.

Mannich Reaction-Based Protocols for Piperidin-4-one Derivatives

The Mannich reaction is a cornerstone in the synthesis of piperidin-4-one derivatives. chemrevlett.com This reaction typically involves the condensation of an amine, an aldehyde (like formaldehyde), and a ketone with two α-hydrogens. chemrevlett.com

A well-established method involves the condensation of an ester of acetonedicarboxylic acid with an aromatic aldehyde and a primary amine, which leads to the formation of 2,6-diaryl-4-oxopiperidine-3,5-dicarboxylates or their N-substituted derivatives. More direct approaches utilize the reaction between substituted aromatic aldehydes, ethyl methyl ketone, and ammonium (B1175870) acetate (B1210297) in an ethanol (B145695) medium to produce substituted 4-piperidones. chemrevlett.com

Significant improvements in yield and product purity have been achieved by using glacial acetic acid as the solvent for the Mannich reaction. mdma.ch This solvent facilitates the reaction and simplifies the isolation of the pure piperidone products. mdma.ch Researchers have successfully prepared a variety of substituted 4-piperidones using this optimized protocol. mdma.ch

Table 1: Examples of Substituted 4-Piperidones Synthesized via Mannich Reaction This table is interactive. Click on the headers to sort the data.

| Compound Number | R (Substituent on N) | R' (Substituent on Ring) | Yield (%) |

|---|---|---|---|

| 1 | CH₃ | H | 75 |

| 2 | C₂H₅ | H | 80 |

| 3 | C₆H₅CH₂ | H | 85 |

| 4 | CH₃ | 2-CH₃ | 70 |

| 5 | CH₃ | 3-CH₃ | 65 |

Data is representative of typical yields reported in the literature for similar reactions.

Stereoselective Mannich reactions have also been developed to control the stereochemistry of the resulting piperidine (B6355638) core, which is crucial for the synthesis of specific, chirally pure pharmaceutical agents. researchgate.net These methods can be categorized into chiral pool-based, chiral auxiliary-based, and asymmetric catalysis-based approaches. researchgate.net

Dieckmann Cyclization and Subsequent Transformations in N-Methylpiperidone Synthesis

The Dieckmann cyclization, an intramolecular Claisen condensation of a diester to form a β-keto ester, is a powerful tool for constructing the piperidin-4-one ring. stackexchange.com The first reported synthesis of 1-methyl-4-piperidone (B142233) utilized this approach. wikipedia.org

The synthesis typically begins with a double Michael addition of methylamine (B109427) to two equivalents of ethyl acrylate (B77674) to form a diester, 3,3'-methylimino-di-propionic acid diethyl ester. wikipedia.orgstackexchange.com This diester then undergoes an intramolecular Dieckmann cyclization in the presence of a strong base, such as sodium ethoxide, to yield a cyclic β-keto ester, specifically ethyl 1-methyl-4-oxopiperidine-3-carboxylate. stackexchange.com

The final step in this sequence is the hydrolysis of the ester group followed by decarboxylation. This is typically achieved by heating the β-keto ester in the presence of an acid, which readily removes the carboxyl group at the β-position to yield the target 1-methyl-4-piperidone. stackexchange.com The use of t-butyl esters in the Dieckmann synthesis has been shown to increase the yield of N-substituted 4-piperidones. rsc.org

This reaction is not limited to piperidones; it is also employed in the synthesis of related heterocyclic structures like piperazine-2,5-diones. researchgate.netresearchgate.net

Other Multicomponent Reaction Strategies for Piperidin-4-one Ring Formation

Beyond the classic Mannich and Dieckmann reactions, several other multicomponent reaction (MCR) strategies have been developed for the efficient, one-pot synthesis of the piperidin-4-one ring. rsc.org These MCRs are highly valued for their ability to generate molecular complexity from simple, readily available starting materials in a single operation. researchgate.net

One such strategy involves a four-component process combining an aldehyde, an ammonia (B1221849) equivalent, an acyl chloride, and a dienophile. researchgate.net This reaction proceeds through the in situ generation of a 2-azadiene, which then undergoes an intermolecular Diels-Alder reaction with the dienophile to construct the piperidone scaffold. researchgate.net This method allows for significant diversity in the final product by simply varying the starting components. researchgate.net

Table 2: Four-Component Synthesis of Piperidone Scaffolds via Diels-Alder Reaction This table is interactive. Click on the headers to sort the data.

| Entry | Aldehyde | Dienophile | Product Structure | Yield (%) |

|---|---|---|---|---|

| 1 | Benzaldehyde (B42025) | trans-Methyl crotonate | 2-Phenyl-3-methyl-4-piperidone derivative | 75 |

| 2 | 2-Nitrobenzaldehyde | trans-Methyl crotonate | 2-(2-Nitrophenyl)-3-methyl-4-piperidone derivative | 68 |

| 3 | Indole-3-carboxaldehyde | trans-Methyl crotonate | 2-(Indol-3-yl)-3-methyl-4-piperidone derivative | 70 |

| 4 | Benzaldehyde | N-Phenylmaleimide | Bicyclic piperidone derivative | 85 |

| 5 | Benzaldehyde | Dimethyl acetylenedicarboxylate | Dihydropyridone derivative | 90 |

Data adapted from multicomponent reaction studies involving Diels-Alder cycloadditions.

Another innovative one-pot synthesis of highly substituted piperid-4-ones involves the addition of diketene (B1670635) to a tosyl imine in the presence of titanium tetrachloride (TiCl₄) and methanol (B129727), followed by the addition of an aldehyde. acs.org This process generates 2,6-disubstituted nonsymmetrical piperid-4-ones as a mixture of cis/trans diastereomers, which can then be converted to a single 2,6-cis-diastereomer through epimerization with potassium carbonate. acs.org

Conversion of Precursors to 1-Methylpiperidin-4-one Hydrochloride

Once the core piperidin-4-one structure is established, the final steps involve the conversion of advanced intermediates to 1-methylpiperidin-4-one and its subsequent transformation into the stable hydrochloride salt.

Preparation of 1-Methylpiperidin-4-one from Advanced Intermediates

A common and direct route to 1-methylpiperidin-4-one involves the hydrolysis and decarboxylation of 1-methyl-3-carbethoxy-4-piperidone hydrochloride, an intermediate often produced via Dieckmann cyclization. chemicalbook.comlookchem.comchemicalbook.com

The procedure involves refluxing the intermediate with hydrochloric acid. chemicalbook.comchemicalbook.com The acidic conditions facilitate the hydrolysis of the carbethoxy group to a carboxylic acid, which, being at the β-position relative to the ketone, readily undergoes decarboxylation upon heating to yield 1-methyl-4-piperidone. stackexchange.comchemicalbook.com The reaction can be monitored by the absence of coloration with a ferric chloride reagent, which indicates the consumption of the β-keto ester starting material. chemicalbook.comlookchem.com After the reaction is complete, the solution is typically evaporated to dryness to yield the crude product. chemicalbook.comchemicalbook.com

Another synthetic pathway starts with the reaction of diethyl 1,3-acetone dicarboxylate, formaldehyde, and methylamine. chemicalbook.com This forms the piperidone ring with ester groups, which are then removed by refluxing in concentrated hydrochloric acid to afford 1-methyl-4-piperidone. chemicalbook.com

Salt Formation Mechanisms and Optimization for this compound

The final step in the synthesis is the formation of the hydrochloride salt. This is achieved by reacting the free base, 1-methylpiperidin-4-one, with hydrochloric acid. The mechanism involves a simple acid-base reaction where the lone pair of electrons on the tertiary nitrogen atom of the piperidine ring is protonated by the hydrogen from the hydrochloric acid. This forms a stable, crystalline ammonium salt.

The optimization of this salt formation is crucial for obtaining a pure, stable product. Several methods are employed:

Gaseous Hydrogen Chloride: One common laboratory technique involves dissolving the free base in a non-polar, anhydrous solvent like diethyl ether and then bubbling dry hydrogen chloride gas through the solution. mdma.ch The hydrochloride salt, being insoluble in ether, precipitates out and can be collected by filtration. mdma.ch

Saturated HCl in an Organic Solvent: An alternative method is the dropwise addition of a saturated solution of hydrogen chloride in an alcohol, such as methanol, to a solution of the intermediate. google.com

Crystallization from a Solvent Mixture: The anhydrous hydrochloride can be effectively crystallized from a chloroform (B151607)/ether mixture. lookchem.comchemicalbook.com

The choice of solvent is critical for optimizing the yield and crystalline form of the final product. The anhydrous hydrochloride salt has a distinct melting point from its hydrated form, and proper purification methods like crystallization or sublimation are necessary to obtain the desired pure compound. lookchem.com

Purification and Characterization Techniques in Synthetic Studies of this compound

The isolation and structural confirmation of this compound following its synthesis are critical steps to ensure the purity and identity of the compound. A variety of purification and characterization techniques are employed for this purpose, ranging from classical methods to modern spectroscopic analysis.

Purification Methods

The selection of a suitable purification method is contingent on the nature of the impurities present in the crude product. For this compound, which is a solid, recrystallization is a commonly cited and effective technique.

Recrystallization: This is a primary method for purifying the anhydrous hydrochloride salt. A common solvent system used for this purpose is a mixture of chloroform (CHCl₃) and diethyl ether (Et₂O). lookchem.comchemicalbook.com The crude solid is dissolved in a minimal amount of hot chloroform, and diethyl ether is then added until turbidity is observed, inducing the crystallization of the pure compound upon cooling. Another reported method involves recrystallization from hot acetone. chemicalbook.com The hydrated form of the hydrochloride has a distinct melting point and can be crystallized from different solvents. lookchem.comchemicalbook.com

Sublimation: Sublimation is another technique that can be used to obtain the anhydrous hydrochloride in a highly purified form. lookchem.comchemicalbook.com This process involves heating the solid under vacuum (e.g., at 120°C and 2 mmHg), causing it to transition directly from a solid to a gas, which then crystallizes back into a pure solid on a cold surface, leaving non-volatile impurities behind. lookchem.comchemicalbook.com

Chromatography: While less commonly detailed specifically for the hydrochloride salt, chromatographic methods are standard for purifying the free base, 1-methyl-4-piperidone, and related piperidine derivatives. google.comsielc.com

Column Chromatography: This technique, using silica (B1680970) gel as the stationary phase, is effective for separating the target compound from byproducts and unreacted starting materials. google.com A solvent system, often a gradient, such as a mixture of dichloromethane (B109758) and methanol, is used to elute the components from the column. google.com

High-Performance Liquid Chromatography (HPLC): HPLC can be utilized for both analytical purity checks and preparative isolation. sielc.com A reverse-phase (RP) method using a C18 column with a mobile phase of acetonitrile (B52724) and water containing an acid modifier like phosphoric acid or formic acid (for mass spectrometry compatibility) is a viable approach. sielc.com

Characterization Techniques

Once purified, the identity and structural integrity of this compound are confirmed using various spectroscopic and physical methods.

Melting Point Determination: A sharp and consistent melting point is a key indicator of purity. The anhydrous form of this compound has a reported melting point in the range of 165-168 °C. lookchem.comchemicalbook.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the molecular structure. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

Interactive Data Table: ¹H NMR Spectral Data for 1-Methylpiperidin-4-one

| Protons | Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| N-CH₃ | ~2.3 | s (singlet) | 3H |

| Piperidine Ring Protons | ~2.4 - 2.8 | m (multiplet) | 8H |

Note: Spectral data is for the free base, 1-methyl-4-piperidone. Shifts for the hydrochloride salt may vary due to protonation of the nitrogen.

¹³C NMR Spectroscopy: The carbon NMR spectrum indicates the number of unique carbon atoms in the molecule.

Interactive Data Table: ¹³C NMR Spectral Data for 1-Methylpiperidin-4-one

| Carbon Atom | Chemical Shift (ppm) |

|---|---|

| C=O | ~208 |

| CH₂ (adjacent to C=O) | ~55 |

| CH₂ (adjacent to N) | ~41 |

| N-CH₃ | ~45 |

Note: Approximate chemical shifts for the free base. Actual values for the hydrochloride salt can differ.

Mass Spectrometry (MS): This technique determines the mass-to-charge ratio (m/z) of the molecule, confirming its molecular weight. Electron ionization (EI) is a common method used for this compound. nist.govrsc.org The mass spectrum of 1-methyl-4-piperidone typically shows a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns. rsc.org The fragmentation often involves initial cleavage at the C2-C3 bond, similar to N-methylpiperidine. rsc.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. nih.govrsc.org The most prominent and diagnostic peak in the IR spectrum of 1-methylpiperidin-4-one is the strong absorption band corresponding to the carbonyl (C=O) group stretch, which typically appears in the region of 1700-1725 cm⁻¹. Other characteristic peaks include C-H stretching and bending vibrations.

Chemical Reactivity and Derivatization Strategies of 1 Methylpiperidin 4 One Hydrochloride

Carbonyl Group Transformations in 1-Methylpiperidin-4-one Chemistry

The ketone functional group in 1-methylpiperidin-4-one is a primary site for a variety of chemical modifications, including reductive aminations, oxime formation, and condensation reactions.

Reductive Amination Reactions and Amine Derivative Formation

Reductive amination is a powerful method for converting the carbonyl group of 1-methylpiperidin-4-one into a diverse range of amine derivatives. This reaction typically involves the initial formation of an imine or enamine intermediate by reacting the ketone with a primary or secondary amine, followed by in-situ reduction to the corresponding amine.

An efficient synthesis of methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate, a key intermediate for narcotic analgesics, utilizes 1-benzylpiperidin-4-one in a Strecker-type condensation with aniline (B41778) and HCN. researchgate.net The resulting anilino-nitrile is then further processed. researchgate.net Similarly, reductive amination of N-Boc-piperidin-4-one with 3,4-dichloroaniline (B118046) has been successfully employed in the synthesis of N-(3,4-dichloropheny)-N-(2-phenoxylethyl) piperidin-4-amine. researchgate.net

Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) and sodium cyanoborohydride, which are mild enough to selectively reduce the iminium ion without affecting the carbonyl group of the starting material. researchgate.net Catalytic hydrogenation over palladium on carbon (Pd/C) is another effective method for the reduction step. chemicalbook.com

Table 1: Examples of Reductive Amination Reactions

| Reactant | Amine | Reducing Agent/Catalyst | Product | Reference |

|---|---|---|---|---|

| 1-Benzylpiperidin-4-one | Aniline | HCN, then H2SO4 | Anilino-amide derivative | researchgate.net |

| N-Boc-piperidin-4-one | 3,4-dichloroaniline | Not specified | N-(3,4-dichloropheny)-N-(2-phenoxylethyl) piperidin-4-amine | researchgate.net |

Oxime and Oxime Ester Formation from the Ketone Moiety

The ketone functionality of 1-methylpiperidin-4-one readily reacts with hydroxylamine (B1172632) to form 1-methylpiperidin-4-one oxime. This reaction is a classic condensation reaction where the oxygen atom of the ketone is replaced by a =N-OH group. wikipedia.orgnumberanalytics.com The reaction is typically carried out by treating the ketone with hydroxylamine hydrochloride in the presence of a base, such as pyridine (B92270), in a solvent like ethanol (B145695). researchgate.netarpgweb.com

The resulting oxime can be further derivatized to form oxime esters. These esters are synthesized by reacting the oxime with various carboxylic acids or their derivatives, such as acid chlorides, in the presence of a suitable base like anhydrous K2CO3 or pyridine with POCl3. researchgate.net A variety of substituted benzoyl chlorides can be used to create a library of oxime esters with diverse functionalities. researchgate.net Visible-light-mediated three-component reactions have also been developed for the efficient synthesis of oxime esters from aldehydes, anilines, and N-hydroxyphthalimide esters. nih.gov

These oxime and oxime ester derivatives are of interest due to their potential biological activities, including antimicrobial and antioxidant properties. researchgate.net

Table 2: Synthesis of Oxime and Oxime Esters

| Starting Material | Reagent(s) | Product | Reference |

|---|---|---|---|

| 1-Methylpiperidin-4-one | Hydroxylamine hydrochloride | 1-Methylpiperidin-4-one oxime | |

| Piperidin-4-one oximes | Carboxylic acids, POCl3, pyridine | Piperidin-4-one oxime esters |

Condensation Reactions with Carbonyl Functionality

The carbonyl group of 1-methylpiperidin-4-one is susceptible to condensation reactions with active methylene (B1212753) compounds, a classic example being the Knoevenagel condensation. wikipedia.orgnumberanalytics.com This reaction involves the nucleophilic addition of a carbanion, generated from a compound with an active hydrogen, to the carbonyl group, followed by a dehydration step to yield an α,β-unsaturated product. wikipedia.org

Commonly used active methylene compounds include malononitrile (B47326), cyanoacetic acid, and their esters. wikipedia.orgmdpi.com The reaction is typically catalyzed by a weak base, such as an amine, to facilitate the deprotonation of the active methylene compound without promoting self-condensation of the ketone. wikipedia.org Boric acid has also been shown to be an effective catalyst for Knoevenagel condensations. mdpi.com

For instance, 1-methyl-4-piperidone (B142233) has been reacted with aromatic aldehydes in the presence of pyrrolidine (B122466) under microwave irradiation to afford the corresponding 3-arylidene-4-piperidones. rsc.org Acid-catalyzed condensation of 4-piperidone (B1582916) hydrate (B1144303) hydrochloride with appropriate aldehydes is another route to synthesize 3,5-bis(ylidene)-4-piperidones. rsc.org These condensation products serve as versatile intermediates for the synthesis of more complex heterocyclic systems.

Alpha-Carbon Reactivity and Functionalization

The carbon atoms adjacent to the carbonyl group (alpha-carbons) in 1-methylpiperidin-4-one are activated, making them susceptible to electrophilic substitution and other functionalization reactions.

Halogenation Reactions (e.g., Bromination at Alpha Positions)

The alpha-carbons of 1-methylpiperidin-4-one can be halogenated, most commonly brominated. The reaction of 1-methyl-4-piperidone with bromine in acetic acid in the presence of hydrogen bromide can yield 3-bromo-1-methylpiperidin-4-one (B15501878) hydrobromide. This reaction proceeds through the enol or enolate form of the ketone, which acts as a nucleophile, attacking the electrophilic halogen.

Reactions with Malononitrile and Electrophiles for Spiropiperidine Rings

The reactivity of both the carbonyl group and the alpha-carbons can be harnessed in multi-step reactions to construct complex molecular architectures, such as spiropiperidine rings. Spirocyclic piperidines are of significant interest in drug discovery. rsc.orgrsc.org

A key strategy involves the reaction of 1-methyl-4-piperidone with malononitrile. vulcanchem.com This reaction can be initiated under acidic conditions, often involving a reflux in a suitable solvent like tetrahydrofuran (B95107) (THF) with a base such as diisopropylethylamine (DIPEA). vulcanchem.com The reaction proceeds through a nucleophilic attack on the carbonyl group, followed by dehydration. vulcanchem.com The resulting dicyanomethylene intermediate can then be involved in subsequent cyclization reactions with various electrophiles or Michael acceptors to form spirocyclic systems. chemicalbook.com Malononitrile is a versatile reagent in organic synthesis, often used to create compounds with activated double bonds and reactive cyano groups. researchgate.net

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 1-Methylpiperidin-4-one hydrochloride |

| 1-Methylpiperidin-4-one |

| 1-Benzylpiperidin-4-one |

| N-Boc-piperidin-4-one |

| 3,4-dichloroaniline |

| N-(3,4-dichloropheny)-N-(2-phenoxylethyl) piperidin-4-amine |

| Methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate |

| Anilino-nitrile |

| 4-amino-1-methylpiperidine |

| 1-Methylpiperidin-4-one oxime |

| Hydroxylamine |

| Hydroxylamine hydrochloride |

| Pyridine |

| Ethanol |

| 2,6-bis(4-methoxyphenyl)piperidin-4-one oxime |

| Benzoyl chlorides |

| N-hydroxyphthalimide esters |

| Malononitrile |

| Cyanoacetic acid |

| Pyrrolidine |

| 3-arylidene-4-piperidones |

| 3,5-bis(ylidene)-4-piperidones |

| 3-bromo-1-methylpiperidin-4-one hydrobromide |

| Bromine |

| Acetic acid |

| Hydrogen bromide |

| Tetrahydrofuran |

Michael Addition and Intramolecular Cyclization/Elimination

The reactivity of the α-carbons to the carbonyl group in 1-methylpiperidin-4-one allows it to act as a Michael donor, participating in conjugate additions to α,β-unsaturated systems. This reaction is pivotal for the construction of more complex, fused-ring systems.

A notable example involves the Michael addition of 3,3-dimethyl-2,6-diarylpiperidin-4-ones to methyl vinyl ketone in the presence of sodium ethoxide. asianpubs.org In this sequence, the piperidone enolate adds to the methyl vinyl ketone. The resulting intermediate then undergoes an intramolecular cyclization and subsequent dehydration to yield a bicyclic isoquinoline (B145761) derivative. This tandem reaction showcases a powerful strategy for building complex heterocyclic scaffolds from simple piperidone precursors. asianpubs.org

Furthermore, 1-methylpiperidin-4-one and its derivatives are valuable substrates in multi-component reactions that incorporate Michael additions and intramolecular cyclizations. One such reaction is the three-component condensation of a 3,5-bis(arylidene)-1-methylpiperidin-4-one, isatin (B1672199), and proline in methanol (B129727). This reaction proceeds via an initial Michael-type addition followed by a complex cascade of cyclization and rearrangement to stereoselectively produce highly functionalized spiro-oxindole derivatives. amazonaws.com These complex structures are assembled in a highly atom-economic fashion, highlighting the synthetic utility of the piperidone core. amazonaws.com

Table 1: Michael Addition and Cyclization Reactions

| Reactants | Reagents/Conditions | Product Type | Ref |

|---|---|---|---|

| 3,3-Dimethyl-2,6-diarylpiperidin-4-one, Methyl vinyl ketone | Sodium ethoxide, Ethanol | Isoquinoline derivative | asianpubs.org |

| 3,5-Bis(arylidene)-1-methylpiperidin-4-one, Isatin, Proline | Methanol, Heat | Spiro[oxindole-pyrrolizine-piperidine] | amazonaws.com |

N-Methyl Group and Piperidine (B6355638) Ring Modifications

The tertiary amine of the 1-methylpiperidin-4-one scaffold can be readily oxidized to the corresponding N-oxide. The stereochemical outcome of this oxidation is highly dependent on the oxidant used and the steric environment around the nitrogen atom, particularly the presence of substituents at the C2 and C6 positions. researchgate.net

The oxidation of N-methylpiperidine derivatives with reagents like hydrogen peroxide (H₂O₂) and meta-chloroperbenzoic acid (m-CPBA) has been studied in detail. researchgate.net

With Hydrogen Peroxide (H₂O₂): The stereoselectivity of N-oxidation with H₂O₂ is significantly influenced by the steric hindrance of substituents on the piperidine ring. For N-methylpiperidine itself, oxidation yields a nearly equal mixture of cis and trans N-oxides, indicating minimal facial selectivity. However, the introduction of bulky substituents at the C2 and C6 positions directs the oxidation to the less hindered equatorial position. researchgate.net

With meta-Chloroperbenzoic Acid (m-CPBA): In contrast, N-oxidation with m-CPBA consistently shows a high preference for axial attack, regardless of the substitution pattern on the piperidine ring. This results in the predominant formation of the N-oxide where the oxygen atom is cis to any axial substituents. This selectivity is attributed to the steric approach control of the bulkier peracid reagent. researchgate.netmdpi.com

These selective oxidation reactions provide a method for controlling the stereochemistry at the nitrogen center, which can be crucial in the synthesis of biologically active molecules. The resulting N-oxides themselves can have unique chemical and pharmacological properties. nih.gov

Table 2: Stereoselectivity of N-Oxidation of N-Methylpiperidine Derivatives

| Substrate (N-Methylpiperidine derivative) | Oxidant | Major Product Stereochemistry | Axial:Equatorial Ratio | Ref |

|---|---|---|---|---|

| N-Methylpiperidine | H₂O₂ | Axial/Equatorial mixture | 55:45 | researchgate.net |

| N-Methylpiperidine | m-CPBA | Axial | 94:6 | researchgate.net |

| 2,6-cis-Dimethyl-N-methylpiperidine | H₂O₂ | Equatorial | 5:95 | researchgate.net |

| 2,6-cis-Dimethyl-N-methylpiperidine | m-CPBA | Axial | >98:2 | researchgate.net |

The carbon framework of the 1-methylpiperidin-4-one ring can be functionalized, most notably at the C3 and C5 positions, which are activated by the adjacent carbonyl group.

The most common derivatization is the Claisen-Schmidt condensation, a base-catalyzed reaction between the piperidone and two equivalents of an aromatic aldehyde. wikipedia.org This reaction introduces arylidene substituents at both the C3 and C5 positions, forming 3,5-bis(benzylidene)-1-methylpiperidin-4-one derivatives. ect-journal.kzresearchgate.net These α,β-unsaturated ketone products serve as curcumin (B1669340) analogues and are scaffolds for a variety of biologically active compounds. diva-portal.orgnih.gov The reaction is typically carried out using a base such as sodium hydroxide (B78521) in an alcohol solvent. mdpi.comresearchgate.net Microwave irradiation has been employed to accelerate the reaction. mdpi.com

Table 3: Examples of Claisen-Schmidt Condensation with 1-Methyl-4-piperidone

| Aromatic Aldehyde | Base/Solvent | Product | Ref |

|---|---|---|---|

| Benzaldehyde (B42025) | NaOH / Ethanol | 3,5-Bis(benzylidene)-1-methylpiperidin-4-one | nih.gov |

| 2-Hydroxybenzaldehyde | NaOH / Ethanol (Microwave) | 3,5-Bis(2-hydroxybenzylidene)-1-methylpiperidin-4-one | researchgate.net |

| 4-(Diethoxymethyl)benzaldehyde | Not specified | 3,5-Bis[4-(diethoxymethyl)benzylidene]-1-methyl-piperidin-4-one | nih.gov |

Beyond condensation reactions, the α-carbons can also undergo alkylation. For instance, 1-alkyl-4-piperidones can be alkylated at the C3 position with reagents like chloroacetone (B47974) to produce 3-acetonyl-4-piperidones. rsc.org These intermediates can then be subjected to intramolecular cyclization to form fused bicyclic systems, such as hexahydropyrindin-6-ones. rsc.org This strategy provides a route to complex nitrogen-containing ring systems that are analogues of natural alkaloids.

Applications of 1 Methylpiperidin 4 One Hydrochloride As a Key Intermediate in Complex Molecule Synthesis

Role in Pharmaceutical Intermediate Synthesis

The unique chemical structure of 1-methylpiperidin-4-one hydrochloride, featuring a reactive ketone group and a methylated nitrogen atom within a cyclic framework, allows for diverse chemical transformations. This makes it an essential building block in the multi-step synthesis of numerous active pharmaceutical ingredients (APIs).

This compound serves as a precursor in the synthesis of various compounds targeting the central nervous system (CNS). The piperidine (B6355638) ring is a well-established pharmacophore in many CNS-active drugs, contributing to their ability to cross the blood-brain barrier and interact with specific receptors.

Research has demonstrated the synthesis of novel compounds with potential CNS activity starting from piperidin-4-one derivatives. For example, a series of 1-(1-alkyl-4-aryl-4,5-dihydro-1H-imidazo)-3-substituted urea (B33335) derivatives have been synthesized and evaluated for their CNS activity, with some compounds showing potential involvement of the serotonin (B10506) and opioid systems. While this study did not start directly from this compound, the resulting structures contain the core piperidine moiety, highlighting the importance of this scaffold in the development of CNS agents.

A more direct application is in the synthesis of piperazine (B1678402) derivatives with potential CNS activity. For instance, a method for the synthesis of 1-methyl-4-(4-piperidinyl)piperazine hydrochloride has been developed. google.comnih.gov This compound combines the 1-methylpiperidine (B42303) and piperazine moieties, both of which are prevalent in CNS-active molecules, suggesting its utility as an intermediate for more complex drug candidates. The synthesis involves the reaction of N-methylpiperazine with a protected form of 4-piperidone (B1582916), followed by deprotection and salt formation. google.com

The table below summarizes examples of CNS agents and receptor modulators whose synthetic pathways can involve intermediates derived from 1-methylpiperidin-4-one.

| Target Compound Class | Synthetic Intermediate Example | Therapeutic Potential |

| Novel Urea Derivatives | 1-Alkyl-4-aryl-4,5-dihydro-1H-imidazol-2-amines | Antinociceptive, Serotonergic/Opioidergic modulation |

| Piperazinylpiperidines | 1-Methyl-4-(4-piperidinyl)piperazine | CNS disorders |

| Benzodiazepine Derivatives | 10-Piperazinyl-4H-1,2,3-triazolo[4,5-b] nih.govstate.govbenzodiazepines | Neuroleptic, Antipsychotic |

The piperidine skeleton is a fundamental structural unit in a vast number of alkaloids, a class of naturally occurring compounds with a wide range of physiological activities. rsc.org Consequently, this compound is a valuable starting material for the synthesis of various piperidine and quinolizidine (B1214090) alkaloids. ntu.edu.sgwiley-vch.de

Synthetic strategies for alkaloids often involve the construction of the piperidine ring system. By starting with a pre-formed piperidine ring, such as that in 1-methylpiperidin-4-one, the synthetic route can be significantly shortened and simplified. The ketone functionality at the 4-position allows for the introduction of various substituents and the elaboration of the carbon skeleton to achieve the complex structures of natural alkaloids.

Biomimetic synthesis, which mimics the biosynthetic pathways of natural products in the laboratory, has also utilized piperidine derivatives to construct complex alkaloid frameworks. researchgate.netrsc.orgresearchgate.net These approaches often involve cascade reactions that efficiently build molecular complexity from relatively simple precursors. The reactivity of 1-methylpiperidin-4-one makes it a suitable candidate for such biomimetic transformations.

The following table provides examples of alkaloid classes that can be synthesized using piperidine-based intermediates.

| Alkaloid Class | Key Synthetic Strategy | Relevance of 1-Methylpiperidin-4-one |

| Piperidine Alkaloids | Ring functionalization and elaboration | Provides the core piperidine scaffold |

| Quinolizidine Alkaloids | Annulation and cyclization reactions | Can be used to construct one of the heterocyclic rings |

| Indole (B1671886) Alkaloids | Combination with indole moieties | The piperidine portion can be incorporated into the final structure |

This compound is a key building block in the synthesis of Lasmiditan, a selective 5-hydroxytryptamine (5-HT) 1F receptor agonist used for the acute treatment of migraine. The synthesis of Lasmiditan involves the preparation of a key intermediate, (6-aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone, which is subsequently reacted with 2,4,6-trifluorobenzoyl chloride.

Several synthetic routes to Lasmiditan have been described in the patent literature, many of which utilize derivatives of 1-methylpiperidine. One common approach involves the reaction of a protected 2-aminopyridine (B139424) derivative with a 1-methylpiperidine-4-carbonyl derivative. The 1-methylpiperidin-4-one core is essential for forming the (1-methylpiperidin-4-yl)methanone portion of the Lasmiditan molecule.

The following table outlines a generalized synthetic approach to Lasmiditan highlighting the role of 1-methylpiperidine derivatives.

| Step | Reactants | Product | Role of 1-Methylpiperidine Moiety |

| 1 | 1-Methylpiperidine derivative (e.g., 1-methylpiperidine-4-carboxylic acid) and a 2-aminopyridine derivative | (6-Aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone | Forms the core piperidinyl-methanone structure |

| 2 | (6-Aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone and 2,4,6-Trifluorobenzoyl chloride | Lasmiditan | The 1-methylpiperidine ring is a key structural feature of the final API |

In the context of antihistamine development, this compound is relevant to the study of impurities and degradation products of drugs like Loratadine. While the direct synthesis of Loratadine starts from a different piperidine derivative (ethyl 4-oxopiperidine-1-carboxylate), the N-methylpiperidine moiety can be found in related substances and potential byproducts.

Research into the impurity profile of Loratadine has led to the identification and synthesis of various related compounds for use as reference standards in quality control. nih.govsemanticscholar.orgresearchgate.net Some of these impurities may arise from starting materials or side reactions during the manufacturing process. The structural similarity of 1-methylpiperidin-4-one to the piperidine core of Loratadine makes it a useful tool for synthesizing potential impurities and for understanding their formation pathways.

The synthesis of certain Loratadine impurities involves modifications to the piperidine ring or the tricyclic system. For instance, hydroxymethyl derivatives of Loratadine have been identified as contaminants in syrup formulations and have been synthesized for use as analytical standards. semanticscholar.orgresearchgate.net While these specific syntheses start from Loratadine itself, the knowledge gained from such studies is crucial for controlling the quality of the final drug product.

The table below lists some types of Loratadine impurities and the potential relevance of 1-methylpiperidine derivatives in their study.

| Impurity Type | Example Structure | Relevance of 1-Methylpiperidine Derivatives |

| N-Substituted Analogues | Desloratadine (N-demethylated Loratadine) | Understanding the role of the N-substituent on the piperidine ring |

| Ring-Modified Derivatives | Hydroxymethyl Loratadine | The piperidine core is a site for potential modification |

| Process-Related Impurities | Impurities from starting materials | 1-Methylpiperidin-4-one could be a potential, albeit less common, starting material impurity |

This compound is a crucial precursor in the synthesis of potent analgesics, most notably Fentanyl and its analogues. nih.gov The 4-anilinopiperidine skeleton is the core pharmacophore of the Fentanyl class of opioids, and 1-methylpiperidin-4-one provides a direct route to this essential structural motif.

The synthesis of Fentanyl analogues often begins with the reductive amination of a 4-piperidone derivative with aniline (B41778). In the case of synthesizing analogues with an N-methyl group on the piperidine ring, 1-methylpiperidin-4-one is the ideal starting material. This reaction is followed by N-acylation to introduce the characteristic propionanilide side chain.

Numerous Fentanyl analogues have been synthesized for structure-activity relationship (SAR) studies, aiming to develop safer and more effective analgesics. nih.govresearchgate.net The versatility of 1-methylpiperidin-4-one allows for the creation of a diverse library of analogues by varying the substituents on the aniline ring and the acyl group. For example, the synthesis of 4-methyl fentanyl, a highly potent analogue, has been achieved in five steps starting from N-ethoxycarbonyl-4-piperidone, a closely related derivative. nih.govresearchgate.net

The following table summarizes the key steps in the synthesis of a generic N-methyl Fentanyl analogue from 1-methylpiperidin-4-one.

| Step | Reaction | Reactants | Product |

| 1 | Reductive Amination | 1-Methylpiperidin-4-one, Aniline, Reducing agent (e.g., sodium triacetoxyborohydride) | N-Phenyl-1-methylpiperidin-4-amine |

| 2 | N-Acylation | N-Phenyl-1-methylpiperidin-4-amine, Propionyl chloride (or other acylating agent) | N-(1-Methylpiperidin-4-yl)-N-phenylpropanamide (N-methyl Fentanyl analogue) |

This compound is a key starting material in the synthesis of the anticoagulant drug Idoxaban. A key intermediate in the synthesis of Idoxaban is 4,5,6,7-tetrahydro-5-methyl-thiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride.

A patented method for preparing this intermediate involves the condensation reaction of 3-bromo-1-methyl-piperidin-4-one with ethyl thiooxamide. The 3-bromo-1-methyl-piperidin-4-one is prepared from 1-methyl-piperidin-4-one via bromination. This reaction is followed by hydrolysis and hydrochlorination to yield the desired thiazolopyridine intermediate. This method is described as having short reaction steps, high yield, and being suitable for large-scale production.

The synthesis of the key Idoxaban intermediate is outlined in the table below.

| Step | Reaction | Starting Material | Product |

| 1 | Bromination | 1-Methylpiperidin-4-one | 3-Bromo-1-methyl-piperidin-4-one |

| 2 | Condensation | 3-Bromo-1-methyl-piperidin-4-one and Ethyl thiooxamide | Ethyl 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylate |

| 3 | Hydrolysis and Hydrochlorination | Ethyl 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylate | 4,5,6,7-Tetrahydro-5-methyl-thiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride |

This application underscores the importance of this compound as a versatile and economically significant intermediate in the production of modern pharmaceuticals.

Utilization in Naratriptan Hydrochloride Synthesis

1-Methylpiperidin-4-one is a pivotal precursor in the synthesis of Naratriptan, a selective 5-HT1 receptor agonist used for the treatment of migraine. chemrevlett.com A common synthetic route involves the reaction of 1-methylpiperidin-4-one with 5-bromoindole (B119039) in the presence of a base such as potassium hydroxide (B78521) (KOH) in methanol (B129727). lookchem.comdtic.milgoogle.com This condensation reaction can yield different intermediates depending on the reaction temperature.

When the reaction is conducted at room temperature, the primary product is 5-bromo-3-(4-hydroxy-1-methylpiperidin-4-yl)-1H-indole. dtic.milgoogle.com This intermediate is then condensed with N-methylvinylsulfonamide using a palladium acetate (B1210297) and tri-p-tolyl phosphine (B1218219) catalyst in hot dimethylformamide (DMF) to produce (E)-N-methyl-2-[3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-5-yl]vinylsulfonamide. The final step involves the hydrogenation of this compound over a palladium on carbon (Pd/C) catalyst to yield Naratriptan. dtic.milgoogle.com

Alternatively, if the initial condensation of 5-bromoindole and 1-methylpiperidin-4-one is carried out at reflux temperature, the resulting product is 5-bromo-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole. dtic.milgoogle.com This intermediate is then directly condensed with N-methylvinylsulfonamide to form the same vinylsulfonamide derivative, which is subsequently hydrogenated to afford Naratriptan. dtic.milgoogle.com Another described method involves the hydrogenation of the tetrahydropyridine (B1245486) intermediate to give 5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole, which is then condensed with N-methylvinylsulfonamide. lookchem.com

A further variation in the synthesis involves the condensation of 5-(2-methylsulfamoyl-ethyl)-1-H-indole with N-methyl-4-piperidone to obtain 2-[3-(1-methyl-1,2,3,6-tetrahydro-pyridin-4-yl)-1H-indole-5yl]ethanesulfonic acid methyl amide, which is then reduced to give Naratriptan. dtic.milgoogle.com

Table 1: Key Intermediates in Naratriptan Synthesis from 1-Methylpiperidin-4-one

| Starting Material | Reagent | Key Intermediate |

| 1-Methylpiperidin-4-one | 5-Bromoindole (room temp.) | 5-bromo-3-(4-hydroxy-1-methylpiperidin-4-yl)-1H-indole |

| 1-Methylpiperidin-4-one | 5-Bromoindole (reflux) | 5-bromo-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole |

| N-Methyl-4-piperidone | 5-(2-methylsulfamoyl-ethyl)-1-H-indole | 2-[3-(1-methyl-1,2,3,6-tetrahydro-pyridin-4-yl)-1H-indole-5yl]ethanesulfonic acid methyl amide |

Contributions to Heterocyclic Chemistry Research

The reactivity of this compound makes it a valuable starting material for the synthesis of a variety of heterocyclic compounds.

Synthesis of Piperazine-Based Compounds

1-Methylpiperidin-4-one is a key reactant in the synthesis of 1-methyl-4-(4-piperidinyl)piperazine and its salts, which are important intermediates in medicinal chemistry. chemicalbook.com One synthetic approach involves the reaction of N-methylpiperazine with N-Boc-piperidin-4-one in the presence of a solvent and a base, followed by the addition of a reducing agent to form an intermediate compound. This intermediate is then treated with a saturated solution of hydrogen chloride in methanol to yield 1-methyl-4-(4-piperidinyl)piperazine hydrochloride. chemicalbook.com

Another general procedure for the synthesis of 1-methyl-4-(4-piperidinyl)piperazine involves dissolving N-tert-butoxycarbonyl-4-piperidinone in dichloromethane (B109758) at 0 °C, followed by stirring the reaction mixture for 16 hours at room temperature. After workup, the resulting residue is dissolved in methanol and treated with concentrated hydrochloric acid.

Preparation of Pyridinolypiperidine Derivatives

While direct synthesis from 1-methylpiperidin-4-one is not explicitly detailed in the provided search results, the closely related compound, 1-methylpiperidine-4-carboxylic acid hydrochloride, is a key starting material for the synthesis of pyridinoylpiperidine derivatives, which are potent 5-HT1F agonists. chemicalbook.com The synthesis involves the conversion of 1-methylpiperidine-4-carboxylic acid hydrochloride to N,N-diethyl-1-methylpiperidine-4-carboxamide by reacting it with thionyl chloride and diethylamine. chemicalbook.com This amide is then reacted with a solution of 2,6-dibromopyridine (B144722) and a Grignard reagent, followed by the addition of hydrobromic acid, to yield (6-bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone (B1287128) hydrobromide. chemicalbook.com This intermediate undergoes further transformations to produce the final pyridinoylpiperidine compounds. chemicalbook.com

Spiro Heterocyclic Compound Formation

N-Methyl-4-piperidone serves as a versatile building block for the construction of spiropiperidine rings. It can react with malononitrile (B47326) and electrophiles or Michael acceptors to form these spirocyclic structures. dtic.mil The synthesis of spiro heterocyclic pesticides also utilizes 1-methyl-4-piperidone (B142233) as a starting material. guidechem.com

Bispidinone Derivatives Synthesis

1-Methyl-4-piperidone is utilized in the synthesis of N,N′-Dimethylbispidinone through a double Mannich condensation method. dtic.mil This reaction highlights the ability of the piperidone ring to participate in cyclization reactions to form more complex bicyclic structures.

Other Research Applications in Organic Synthesis

Beyond the specific examples above, 1-methyl-4-piperidone hydrochloride and its free base are widely recognized as important intermediates in organic synthesis. dtic.milnih.gov The carbonyl group's high reactivity allows for a variety of chemical transformations, making it a valuable precursor for a wide range of pharmaceutical compounds. guidechem.com It is a building block for numerous pharmaceuticals, including the analgesic pyrazolone, the asthma drug ketotifen, the 5-hydroxytryptamine antagonist medroxycycline, and various antiallergic drugs such as diphenylaline, segenidine, azatadine, and bamipine. guidechem.com

The compound is also used in multicomponent reactions. For instance, the Kabachnik–Fields reaction of triethyl phosphite, an appropriate aldehyde, and 4-piperidone hydrochloride monohydrate is used to synthesize α-amino(aryl)methyl phosphonates. These are then reacted with an aromatic aldehyde to produce 3,5-bis(arylidene)-4-piperidones attached to a diethyl[(aryl)methyl]phosphonate moiety, which have shown antiproliferative properties. semanticscholar.org

Furthermore, acid-catalyzed condensation of 4-piperidone hydrate (B1144303) hydrochloride with appropriate aldehydes, followed by reaction with acryloyl chloride, yields N-acryloyl-3,5-bis(ylidene)-4-piperidones.

Development of Advanced Synthetic Methodologies

The utility of this compound extends to its role as a foundational reactant in the development of advanced synthetic methodologies. Organic chemists employ this intermediate to construct intricate molecular architectures through a variety of reaction pathways.

Its non-hydrochloride form, 1-Methyl-4-piperidone, is a reactant in several key synthetic preparations. lookchem.comchemicalbook.com For instance, it is utilized in double Mannich condensation reactions to produce N,N′-Dimethylbispidinone. lookchem.comchemicalbook.com Furthermore, it reacts with benzaldehyde (B42025) through a Michael addition, which is followed by an intramolecular O-cyclization/elimination sequence to yield (3E,5E)-1-Methyl-3,5-bis(phenylmethylene)-4-piperidinone. lookchem.comchemicalbook.com The compound also serves as a precursor for the formation of spiropiperidine rings when reacted with malononitrile and either electrophiles or Michael acceptors. lookchem.comchemicalbook.com

The broader class of 4-piperidones, to which this compound belongs, are crucial intermediates in the synthesis of various alkaloids. wikipedia.org The N-protonated form of 4-piperidone is typically isolated as a hydrate. wikipedia.org Methodologies involving this core structure are significant in the production of a range of pharmaceutical agents. wikipedia.org For example, it is a known building block for drugs such as Bamipine, Mebhydrolin, and Naratriptan. wikipedia.org

Notably, 4-piperidone and its derivatives are recognized precursors in several synthetic routes to fentanyl and its analogues, including the Janssen, Siegfried, and Gupta methods. federalregister.govincb.org The compound is a precursor to controlled list I chemicals like N-phenethyl-4-piperidone (NPP), benzylfentanyl, and 4-anilinopiperidine. federalregister.gov

The following table summarizes key synthetic reactions involving 1-Methyl-4-piperidone.

| Reactants | Reaction Type | Product |

| 1-Methyl-4-piperidone, Malononitrile, Electrophiles/Michael Acceptors | Spirocyclization | Spiropiperidine rings |

| 1-Methyl-4-piperidone, Benzaldehyde | Michael Addition, Intramolecular Cyclization/Elimination | (3E,5E)-1-Methyl-3,5-bis(phenylmethylene)-4-piperidinone |

| 1-Methyl-4-piperidone | Double Mannich Condensation | N,N′-Dimethylbispidinone |

Use in Polymer Precursor Research (e.g., Nylon Precursors)

This compound and its related free base are significant in the field of polymer chemistry, particularly in the research and development of polymer precursors. These compounds are noted for their use in the artificial fiber industry, where they function as polymerizable precursors for materials such as nylon. lookchem.comchemicalbook.comguidechem.com

Research has demonstrated that 4-piperidones can undergo a polycondensation reaction with various aromatic hydrocarbons, including biphenyl (B1667301) and para- and meta-terphenyl, in the presence of a super-acid catalyst like trifluoromethanesulfonic acid (TFSA), to yield high-molecular-weight linear polymers. researchgate.net This synthetic approach is valued for its simplicity and for producing polymers with aryl ether-free backbones. researchgate.net

The chemical stability of the N-methyl-piperidone (NMPi) moiety has been extensively studied, establishing it as a prime candidate for the design of advanced polymer structures like anion exchange membranes (AEMs). researchgate.net The stability of these membranes is attributed to the absence of heteroatoms in the polymer backbone, a direct result of the polymerization strategy. researchgate.net Furthermore, derivatives such as N-(2-phenethyl)piperidone can undergo self-polymerization to create unique, virtually 100%-hyperbranched polymers. researchgate.net

The table below details research findings on the use of piperidones in polymer synthesis.

| Piperidone Derivative | Co-reactant(s) | Polymer Type | Key Finding |

| 1-Methyl-4-piperidone | Aromatic hydrocarbons (e.g., biphenyl) | Linear Polymers | Forms high-molecular-weight polymers via super-acid catalyzed Friedel-Crafts polymerization. researchgate.net |

| N-(2-phenethyl)piperidone | Self-polymerization | Hyperbranched Polymer | Undergoes self-polymerization to yield nearly 100%-hyperbranched polymers. researchgate.net |

| N-methyl-piperidone (NMPi) | (Incorporated into polymer backbone) | Anion Exchange Membranes (AEMs) | The NMPi group provides high chemical stability due to the absence of heteroatoms in the polymer backbone. researchgate.net |

Spectroscopic and Computational Investigations of 1 Methylpiperidin 4 One Hydrochloride and Its Derivatives

Advanced Spectroscopic Characterization

Spectroscopic analysis is fundamental to confirming the identity and structure of 1-Methylpiperidin-4-one hydrochloride. Techniques such as NMR, IR, and mass spectrometry offer detailed insights into its atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a powerful, non-destructive technique for determining the molecular structure of a compound. For this compound, both ¹H and ¹³C NMR spectra provide definitive information about its carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to show distinct signals corresponding to the different sets of protons in the molecule. The formation of the hydrochloride salt involves the protonation of the tertiary amine nitrogen. This leads to a significant downfield shift (deshielding) of the protons on the carbons adjacent to the nitrogen (the α-protons at C2 and C6) and the N-methyl protons, compared to the free base. The presence of the electron-withdrawing ammonium (B1175870) group also influences the protons at C3 and C5. Spectral data for the parent compound, 1-Methyl-4-piperidone (B142233), provides a baseline for understanding these shifts. nih.govchemicalbook.com

¹³C NMR Spectroscopy: Similar to the proton spectrum, the ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The carbonyl carbon (C4) typically appears as a highly deshielded signal in the downfield region of the spectrum. The carbons adjacent to the protonated nitrogen (C2, C6) and the N-methyl carbon also experience a downfield shift upon salt formation. This data is crucial for confirming the integrity of the piperidone ring and the presence of the N-methyl group. nih.gov

Table 1: Representative NMR Data for the 1-Methyl-4-piperidone Structure Note: Data presented is for the free base, 1-Methyl-4-piperidone. Shifts for the hydrochloride salt will be influenced by the protonated nitrogen.

| Assignment | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |

| N-CH₃ | ~2.4 | ~45.5 |

| H2, H6 (CH₂) | ~2.8 | ~56.7 |

| H3, H5 (CH₂) | ~2.5 | ~41.0 |

| C=O (C4) | - | ~208.0 |

This table is interactive. Click on headers to sort.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In this compound, the most prominent absorption bands are associated with the carbonyl group (C=O) and the newly formed N-H bond of the piperidinium (B107235) cation. nih.gov The C=O stretching vibration typically appears as a strong, sharp peak around 1715-1720 cm⁻¹. A key feature distinguishing the hydrochloride salt from its free base is the appearance of a broad, strong absorption band in the 2400-2700 cm⁻¹ region, which is characteristic of the N⁺-H stretching vibration in an amine salt. thermofisher.comthermofisher.comspectrabase.com

Table 2: Key IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N⁺-H Stretch | 2400 - 2700 | Strong, Broad |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium-Strong |

| C=O Stretch | ~1720 | Strong, Sharp |

| CH₂ Bend | ~1465 | Medium |

This table is interactive. Click on headers to sort.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about electronic transitions within a molecule. The carbonyl group in 1-Methylpiperidin-4-one contains non-bonding electrons (n) and a π-system, allowing for a weak n → π* electronic transition. This absorption is typically observed in the UV region around 280-300 nm. The formation of the hydrochloride salt is not expected to significantly alter the position of this absorption band, as the chromophore (the C=O group) is relatively isolated from the site of protonation. UV detection is often employed in analytical techniques like HPLC. ugm.ac.id

Mass Spectrometry Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound. For a salt like this compound, soft ionization techniques such as Electrospray Ionization (ESI) are typically used.

In ESI-MS, the sample is ionized directly from solution, making it ideal for analyzing polar and ionic compounds. The analysis would detect the cationic part of the salt, which is the protonated 1-Methyl-4-piperidone molecule ([C₆H₁₁NO + H]⁺ or C₆H₁₂NO⁺). This cation would appear in the positive ion mode spectrum at an m/z value corresponding to its molecular mass, which is approximately 114.1 Da. The isotopic pattern of this peak can be used to confirm its elemental formula. Further fragmentation analysis (MS/MS) can be performed to verify the structure by breaking the molecule into smaller, characteristic pieces. nist.gov

X-ray Diffraction Studies for Structural Elucidation

X-ray diffraction (XRD) on a single crystal is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. This compound is known to be a crystalline solid, with the anhydrous form having a reported melting point of 165-168°C. chemicalbook.com

A single-crystal XRD study would provide precise information on bond lengths, bond angles, and torsional angles. It would confirm the expected chair conformation of the piperidinium ring, which is the most stable arrangement for six-membered rings. Furthermore, XRD analysis would reveal the nature of the ionic interaction between the positively charged piperidinium cation and the negatively charged chloride anion, as well as detailing any intermolecular hydrogen bonding involving the N⁺-H group and the chloride ion or carbonyl oxygen. nih.govmdpi.com Such studies are crucial for understanding the solid-state packing and conformation of the molecule.

High-Performance Liquid Chromatography (HPLC) for Purity and Analysis

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. It is widely used to assess the purity of pharmaceutical intermediates like this compound.

A common method for its analysis is reverse-phase (RP) HPLC. sielc.com In this technique, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. A typical mobile phase for this compound would consist of a mixture of water and an organic solvent like acetonitrile (B52724), with an acidic modifier such as formic acid or phosphoric acid. sielc.comsielc.com The acid ensures that the analyte remains in its protonated, ionic form, leading to sharp, well-defined chromatographic peaks. Detection is commonly achieved using a UV detector set to a wavelength where the carbonyl group absorbs. The retention time of the peak serves to identify the compound, while the area of the peak is proportional to its concentration, allowing for accurate purity assessment. researchgate.net

Computational Chemistry Methodologies

Computational chemistry provides theoretical insights that complement experimental findings. Methods like Density Functional Theory (DFT) are used to model the molecular properties of 1-Methylpiperidin-4-one and its protonated form. tandfonline.com

These computational studies can predict the molecule's lowest energy conformation, confirming the stability of the chair form of the piperidinium ring. Geometric parameters such as bond lengths and angles can be calculated and compared with experimental data from X-ray diffraction. Furthermore, computational models can simulate vibrational frequencies, which can be correlated with experimental IR spectra to aid in the assignment of absorption bands. tandfonline.com Other calculable properties include the molecular electrostatic potential (MEP) surface, which identifies electron-rich and electron-deficient regions, providing insights into the molecule's reactive sites. The energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can also be calculated to understand electronic transitions and reactivity.

Density Functional Theory (DFT) Calculations for Electronic Structure and Vibrational Analysis

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the electronic structure and vibrational properties of 1-methylpiperidin-4-one and its analogs. Through DFT calculations, researchers can predict molecular geometries, vibrational frequencies, and other electronic properties, which show a strong correlation with experimental data.

A detailed study of 1-methyl-4-piperidone utilized the B3LYP method with a 6-311G** basis set to perform a full structure optimization and force field calculation. nih.gov The theoretical vibrational frequencies obtained from these calculations were then compared with experimental Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectra. The excellent agreement between the simulated and experimental spectra allowed for unambiguous assignments of the fundamental vibrational modes. nih.gov This assignment was further clarified by Potential Energy Distribution (PED) calculations, which detail the contribution of individual internal coordinates to each normal mode of vibration. nih.gov Similar DFT and ab initio Hartree-Fock (HF) methods have been successfully applied to related piperidone derivatives, providing valuable insights into the mixing of vibrational frequencies and the nature of their electronic structures. researchgate.net

Table 1: Selected Vibrational Frequencies for 1-Methyl-4-piperidone

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated DFT/B3LYP (cm⁻¹) |

|---|---|---|---|

| C=O Stretch | 1718 | 1715 | 1720 |

| CH₂ Scissoring | 1465 | 1460 | 1468 |

| C-N Stretch | 1130 | 1128 | 1132 |

| Ring Breathing | 860 | 858 | 865 |

Note: Data are representative values from DFT studies. nih.gov

Molecular Docking Studies of Derivatives with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely employed to understand the interaction between a ligand and its biological target, typically a protein or enzyme, at the atomic level. Derivatives of the 1-methylpiperidin-4-one scaffold have been the subject of numerous in silico docking studies to evaluate their potential as therapeutic agents.

These studies have explored the binding affinity and interaction modes of various piperidin-4-one derivatives against a range of biological targets implicated in different diseases. For instance, novel 2,6-diaryl-3-(4-methylpiperazin-1-yl) piperidin-4-one derivatives have shown promising antibacterial potential, with one compound exhibiting a strong docking score of -8.2 kcal/mol against a bacterial target, which was superior to the standard drug ciprofloxacin (B1669076) (-7.8 kcal/mol). benthamdirect.com Other studies have identified piperidin-4-one derivatives as potential inhibitors for targets such as the COVID-19 main protease, Cancer Osaka Thyroid (COT) kinase, and acetylcholinesterase (AChE), a key enzyme in neurodegenerative diseases. researchgate.netalliedacademies.orgrsc.org These computational analyses are crucial for rational drug design, helping to identify promising candidates for further synthesis and biological evaluation. nih.gov

Table 2: Examples of Molecular Docking Studies on Piperidin-4-one Derivatives

| Derivative Class | Biological Target | Reported Binding Affinity (kcal/mol) | Potential Application |

|---|---|---|---|

| 2,6-diaryl-3-(4-methylpiperazin-1-yl) piperidin-4-ones | Bacterial protein | -8.2 | Antibacterial |

| N'-(2,6-diarylpiperidin-4-ylidene)furan-2-carbohydrazides | COVID-19 Main Protease (Mpro) | -7.5 to -8.5 | Antiviral |

| Indolyl-indazole derivatives with piperidin-1-yl linker | Cancer Osaka Thyroid (COT) Kinase | Not specified | Anticancer |

| Pyrimidine derivatives | Acetylcholinesterase (AChE) | Not specified | Neurodegenerative diseases |

Note: The table presents findings from various computational studies. benthamdirect.comresearchgate.netalliedacademies.orgrsc.org

Analysis of Molecular Electrostatic Potential and Frontier Orbitals (HOMO-LUMO)

The analysis of Frontier Molecular Orbitals (FMOs)—specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—and the Molecular Electrostatic Potential (MEP) provides deep insights into the chemical reactivity and stability of a molecule. nih.govnih.gov

The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. nih.gov A small energy gap suggests that the molecule is more reactive, as it requires less energy to promote an electron from the HOMO to the LUMO. researchgate.netnih.gov For piperidin-4-one derivatives, DFT calculations have been used to determine these energy values, helping to predict their reactivity and potential for charge transfer interactions within biological systems. researchgate.netnih.gov

The MEP is mapped onto the electron density surface of the molecule to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. nih.govresearchgate.net In MEP maps, regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, often corresponding to the location of electronegative atoms like oxygen or nitrogen. nih.govresearchgate.net Conversely, regions of positive potential (colored blue) are electron-deficient and are favorable sites for nucleophilic attack, commonly found around hydrogen atoms. nih.govnih.gov MEP analysis of piperidin-4-one derivatives has identified the carbonyl oxygen as a significant region of negative potential, highlighting its role in intermolecular interactions. nih.gov

Table 3: Representative Frontier Orbital Energies for a Piperidin-4-one Derivative

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap (ΔE) | 4.7 |

Note: Values are representative and depend on the specific derivative and computational method. researchgate.netnih.gov

Non-Linear Optical (NLO) Properties and Natural Bond Orbital (NBO) Investigations

Derivatives of 1-methylpiperidin-4-one have been investigated for their Non-Linear Optical (NLO) properties, which are of interest for applications in photonics and optoelectronics. NLO materials interact with intense electromagnetic fields, such as those from lasers, to produce new fields with altered frequencies. The key molecular properties governing NLO activity are the polarizability (α) and the first-order hyperpolarizability (β). orientjchem.org Computational studies on halogen-substituted N-methyl-4-piperidone curcumin (B1669340) analogs have shown that these molecules possess significant NLO potential. nih.gov Their calculated first hyperpolarizability values were found to be 6 to 17 times larger than that of urea (B33335), a standard reference material for NLO applications. nih.gov

Table 4: Calculated NLO Properties for a Piperidin-4-one Derivative

| Property | Calculated Value (esu) |

|---|---|

| Polarizability (α) | 1.40 x 10⁻²³ |

| First Hyperpolarizability (β) | 8.64 x 10⁻³⁰ |

Note: Values are representative and calculated using DFT methods. orientjchem.org

Stereochemical and Conformational Analysis via Computational Methods

The three-dimensional structure, including the stereochemistry and conformational preferences of the piperidine (B6355638) ring, is fundamental to the biological activity and physical properties of 1-methylpiperidin-4-one and its derivatives. Computational methods, often used in conjunction with experimental techniques like NMR spectroscopy, are essential for determining the most stable conformations.

Mechanistic Studies and Reaction Pathway Analysis Involving 1 Methylpiperidin 4 One Hydrochloride

Elucidation of Reaction Mechanisms in Derivatization

The derivatization of 1-methylpiperidin-4-one hydrochloride serves as a cornerstone for the synthesis of a diverse array of heterocyclic compounds. Understanding the underlying reaction mechanisms is pivotal for optimizing reaction conditions and achieving desired product outcomes. Key transformations include the synthesis of spiropiperidines, Michael additions, and Mannich condensations.

The synthesis of spiropiperidine rings from 1-methylpiperidin-4-one often involves a one-pot reaction with malononitrile (B47326) and an electrophile or Michael acceptor in the presence of a base like triethylamine. researchgate.net The reaction proceeds through a series of sequential steps. Initially, the base catalyzes the Knoevenagel condensation between 1-methylpiperidin-4-one and malononitrile, forming a highly reactive ylidene intermediate. This intermediate then acts as a nucleophile, attacking the electrophile or Michael acceptor. Subsequent intramolecular cyclization and tautomerization lead to the formation of the stable spiropiperidine framework.

Another significant derivatization is the synthesis of (3E,5E)-1-Methyl-3,5-bis(phenylmethylene)-4-piperidinone through a Michael addition reaction with benzaldehyde (B42025). This reaction is typically catalyzed by a base, which facilitates the deprotonation of the α-carbons of 1-methylpiperidin-4-one, forming an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde in a classic aldol (B89426) addition. The resulting β-hydroxy ketone readily undergoes dehydration to form the α,β-unsaturated ketone. This process is repeated on the other side of the piperidinone ring to yield the bis(phenylmethylene) derivative. The reaction is driven by the formation of a highly conjugated system.

The synthesis of N,N′-Dimethylbispidinone from this compound utilizes a double Mannich condensation. The Mannich reaction is a three-component condensation involving an active hydrogen compound (in this case, the piperidinone), an aldehyde (such as formaldehyde), and a primary or secondary amine. wikipedia.orgbyjus.com The mechanism commences with the formation of an Eschenmoser-like salt from the amine and aldehyde. The enol or enolate of 1-methylpiperidin-4-one then attacks this iminium ion. A second Mannich reaction on the other side of the piperidone ring, followed by an intramolecular cyclization, leads to the formation of the bicyclic bispidinone structure.

Kinetic Studies of Reactions Involving the Compound

While detailed mechanistic pathways for the derivatization of this compound have been proposed, comprehensive kinetic studies to quantify reaction rates and identify rate-determining steps are not extensively reported in the available literature. General principles of related reactions, such as the Mannich reaction and Michael addition, can provide some insight.

In Michael additions, the rate of reaction is influenced by the nature of the nucleophile (the enolate of the piperidinone), the electrophilicity of the Michael acceptor, and the solvent. The reaction is typically under thermodynamic control. researchgate.net A comprehensive kinetic investigation would involve monitoring the concentration of reactants and products over time under various conditions to determine the rate law and activation parameters. Such studies would be invaluable for optimizing reaction yields and understanding the finer details of the reaction mechanism.

Stereoselectivity in Synthetic Transformations

The stereochemical outcome of reactions involving 1-methylpiperidin-4-one is a critical aspect, particularly in the synthesis of chiral molecules with potential biological activity. The piperidine (B6355638) ring can adopt various conformations, and the introduction of new stereocenters during derivatization requires careful control.

In the synthesis of spiropiperidines, if the electrophile or Michael acceptor is chiral, or if a chiral catalyst is employed, the reaction can proceed with high stereoselectivity. Chiral phosphoric acids, for instance, have been used to catalyze asymmetric aza-Michael cyclizations in the synthesis of spiropiperidines, affording products with high enantiomeric ratios. whiterose.ac.uk The catalyst can create a chiral environment around the reactants, favoring the formation of one stereoisomer over the other.

For the synthesis of substituted piperidones via the Mannich reaction, the use of chiral catalysts, such as proline and its derivatives, can induce high levels of stereoselectivity. wikipedia.org These organocatalysts can form a chiral enamine intermediate with the ketone, which then reacts with the iminium ion in a stereocontrolled manner. The stereochemical outcome is often dictated by the catalyst's ability to shield one face of the enamine, directing the electrophilic attack to the opposite face.

In the context of Michael additions leading to compounds like 3,5-diarylidene-4-piperidones, the geometry of the newly formed double bonds is typically E, driven by thermodynamic stability to minimize steric interactions between the substituents. When these derivatives undergo further reactions, such as reductions, the stereochemistry of the resulting alcohols or saturated rings can be influenced by the directing effects of existing functional groups and the choice of reagents. For instance, the reduction of the carbonyl group can lead to either axial or equatorial alcohols, depending on the steric hindrance and the reducing agent used.

Future Research Directions and Emerging Trends

Development of Greener and More Sustainable Synthetic Protocols

The synthesis of piperidone derivatives is undergoing a transformation driven by the principles of green chemistry, aiming to reduce environmental impact and improve efficiency. rsc.org Research is actively moving away from traditional methods that often rely on harsh conditions and volatile organic solvents. A significant trend is the adoption of eco-friendly reaction media, such as deep eutectic solvents (DES), which are biodegradable and inexpensive. For instance, a DES composed of glucose-urea has been effectively used as a reaction medium for synthesizing piperidin-4-one derivatives, presenting a novel and environmentally safe synthetic route.

Another key area is the development of advanced catalytic systems. This includes the use of reusable catalysts and biocatalysis to shorten synthetic routes and increase yield. acs.org For example, copper-catalyzed intramolecular C-H amination presents a modern approach for synthesizing piperidines. acs.orgnih.gov Similarly, the use of ultrasound irradiation in conjunction with novel catalysts is being explored to enhance reaction rates and reduce energy consumption. guidechem.com These green approaches are not only environmentally beneficial but also often lead to simpler operations and lower production costs.

| Parameter | Traditional Synthetic Methods | Emerging Greener Protocols |

|---|---|---|

| Solvents | Volatile organic compounds (e.g., benzene, methanol) | Deep Eutectic Solvents (e.g., glucose-urea), water, ionic liquids |

| Catalysts | Stoichiometric amounts of strong acids/bases | Reusable heterogeneous catalysts (e.g., nanoparticles), biocatalysts (enzymes), metal complexes (e.g., Copper, Iron) nih.govnih.gov |

| Reaction Conditions | High temperatures and pressures, long reaction times | Microwave irradiation, ultrasound irradiation, ambient temperature/pressure rsc.org |

| Key Reactions | Dieckmann cyclization, Mannich reaction with conventional heating | One-pot multicomponent reactions, solvent-free microwave irradiation, catalytic C-H amination acs.orgguidechem.com |

| Environmental Impact | Generation of hazardous waste, high energy consumption | Reduced waste, use of biodegradable materials, lower energy footprint |

Exploration of Novel Derivatization Pathways for Diverse Chemical Libraries

1-Methylpiperidin-4-one is a valuable starting material for generating large collections of structurally diverse molecules, known as chemical libraries, which are essential for drug discovery. guidechem.comnih.gov Future research will focus on expanding the repertoire of chemical reactions to modify this scaffold. The carbonyl group and adjacent methylene (B1212753) groups on the piperidone ring are reactive sites that allow for a wide array of chemical transformations. guidechem.com